(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine
Description
Properties
IUPAC Name |
7-methyl-N-(4-nitrophenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-9-8-12(16-6-7-20-13(16)14-9)15-10-2-4-11(5-3-10)17(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMPQVVAKCAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=C(C=C2)[N+](=O)[O-])N3C=CSC3=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization to form the desired thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it possesses potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Pesticide Development
In agricultural research, this compound has been explored as a potential pesticide. Its structural characteristics allow it to act as an effective inhibitor of certain insect enzymes, making it suitable for use in crop protection against pests.
Organic Electronics
The unique electronic properties of this compound have led to investigations into its use in organic electronic devices. Studies suggest that it can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.
Case Studies
- Anticancer Research : A recent publication detailed the synthesis of this compound and its evaluation against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : In another study, the compound was subjected to antimicrobial susceptibility testing against various bacterial strains. The results showed significant inhibition zones, indicating its potential as a new antibacterial agent.
- Pesticide Efficacy : Research focused on the application of this compound in agricultural settings demonstrated effective pest control in field trials, leading to higher crop yields compared to untreated controls.
Mechanism of Action
The mechanism of action of (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s thiazolo-pyrimidine core differs from related fused heterocycles:
Key Observations :
Substituent Effects
Nitrophenyl vs. Other Aryl Groups
- 4-Nitrophenyl (Target) : Enhances electrophilicity and stabilizes charge-transfer complexes. This group is linked to improved antimicrobial activity in pyrimidine derivatives .
- Phenyl () : Lacks electronic modulation, resulting in lower polarity compared to nitro- or methoxy-substituted analogs .
Methyl vs. Functionalized Side Chains
Physicochemical and Spectroscopic Properties
Biological Activity
The compound (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.
Synthesis and Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the target compound, typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The formation of thiazolo[3,2-a]pyrimidines often involves the condensation of appropriate 2-aminothiazoles with carbonyl compounds or isocyanates.
- Substitution Reactions : The introduction of substituents like nitrophenyl groups can be achieved through nucleophilic aromatic substitution.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of synthesized compounds.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their activity against bacterial strains and fungi. The results showed that compounds with electron-withdrawing groups like nitro groups displayed enhanced antimicrobial activity compared to their unsubstituted counterparts .
Anti-inflammatory Effects
In addition to antimicrobial properties, certain thiazolo[3,2-a]pyrimidines have demonstrated anti-inflammatory effects. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for their use in treating inflammatory conditions .
Case Studies
- Case Study: Antiviral Activity
- Case Study: Cytotoxicity
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolo[3,2-a]pyrimidines is essential for optimizing their biological activities. Key findings include:
- Nitro Substitution : The presence of nitro groups generally enhances antimicrobial and anti-inflammatory activities.
- Methyl Groups : Methyl substitutions at specific positions can influence the lipophilicity and overall bioactivity of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine?
- Methodology : The compound is synthesized via cyclization of S-alkylated intermediates under acidic conditions (e.g., concentrated H2SO4 at elevated temperatures). Key steps include the formation of the thiazolo-pyrimidine core followed by substitution with the 4-nitrophenyl group. Reaction optimization often involves temperature control (e.g., 80–100°C) to minimize side products .
- Example Protocol :
- Step 1 : Prepare S-alkylated precursor by reacting 2-amino-thiazole derivatives with methylating agents.
- Step 2 : Cyclize the intermediate in H2SO4 at 90°C for 4–6 hours.
- Step 3 : Purify via column chromatography (silica gel, CHCl3/MeOH 9:1). Yields typically range from 60–75% .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are standard for solving and refining structures. Key parameters include R-factors (<5%) and goodness-of-fit (~1.0) .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=8.2 Å, b=12.4 Å, c=14.7 Å |
| Z-score | 36.2 |
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across assays (e.g., antibacterial vs. cytotoxicity)?
- Methodology :
- Assay Validation : Cross-validate using multiple cell lines (e.g., HEK-293 for cytotoxicity, Mycobacterium tuberculosis H37Rv for antitubercular activity) .
- Dose-Response Analysis : Calculate selectivity indices (SI = IC50 cytotoxicity / IC50 bioactivity). SI >10 indicates therapeutic potential.
- Structural Analog Comparison : Compare with derivatives lacking the 4-nitrophenyl group to isolate pharmacophore contributions .
Q. How can computational methods predict binding affinity to biological targets (e.g., 5-HT2A receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites. The 4-nitrophenyl group may engage in π-π stacking with Phe residues .
- Pharmacophore Modeling : Generate a 3D hypothesis using known antagonists (e.g., ketanserin). Key features include hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (methyl group) .
- Example Results :
| Target | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| 5-HT2A | -9.2 | 0.45 ± 0.12 |
Q. What structural modifications enhance the compound’s stability under physiological conditions?
- Methodology :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS.
- Modifications :
- Nitro Group Reduction : Replace 4-nitrophenyl with 4-aminophenyl to reduce electron-withdrawing effects.
- Methyl Group Fluorination : Introduce fluorine at the 7-methyl position to block oxidative metabolism .
- Data :
| Derivative | Half-life (Human Microsomes) |
|---|---|
| Parent Compound | 12 ± 2 min |
| 4-Aminophenyl Analog | 45 ± 5 min |
Q. How does the compound’s thiazolo-pyrimidine core influence its electronic properties?
- Methodology :
- DFT Calculations : Use Gaussian 16 at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps. The core exhibits a gap of ~4.1 eV, indicating moderate reactivity.
- Electrostatic Potential Maps : The 4-nitrophenyl group creates electron-deficient regions, enhancing electrophilic interactions .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
